4-Chloro-2-fluoro-3-formylbenzonitrile

Catalog No.
S13999556
CAS No.
M.F
C8H3ClFNO
M. Wt
183.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-fluoro-3-formylbenzonitrile

Product Name

4-Chloro-2-fluoro-3-formylbenzonitrile

IUPAC Name

4-chloro-2-fluoro-3-formylbenzonitrile

Molecular Formula

C8H3ClFNO

Molecular Weight

183.56 g/mol

InChI

InChI=1S/C8H3ClFNO/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2,4H

InChI Key

AUDYSWUXFBCMKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)C=O)Cl

4-Chloro-2-fluoro-3-formylbenzonitrile is an organic compound characterized by the presence of a chloro group, a fluoro group, and a formyl group attached to a benzonitrile structure. Its molecular formula is C8H4ClFNOC_8H_4ClFNO. This compound is notable for its unique reactivity and versatility, making it valuable in various chemical syntheses, particularly in pharmaceuticals and agrochemicals. The presence of both halogen substituents (chloro and fluoro) enhances its electrophilic character, which can be exploited in multiple

  • Substitution Reactions: The chloro and fluoro groups can be replaced by other nucleophiles or electrophiles. Common reagents include sodium hydroxide for nucleophilic substitution.
  • Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using agents like potassium permanganate or chromium trioxide.

These reactions are facilitated by the compound's functional groups, which allow for diverse synthetic pathways.

The synthesis of 4-Chloro-2-fluoro-3-formylbenzonitrile typically involves several steps:

  • Starting Material Preparation: The synthesis begins with a suitable benzonitrile derivative.
  • Fluorination: A fluorinating agent such as hydrogen fluoride or fluorine gas is used to introduce the fluoro group.
  • Formylation: The formyl group is added through reactions involving formic acid or formyl chloride.

Industrial production often utilizes continuous flow reactors to enhance efficiency and yield while employing catalysts to optimize reaction conditions.

4-Chloro-2-fluoro-3-formylbenzonitrile finds applications in various fields:

  • Pharmaceuticals: Its unique structure allows for the development of new drugs with enhanced efficacy.
  • Agrochemicals: It can be used in the synthesis of herbicides or pesticides due to its reactivity.
  • Dyes and Pigments: The compound may serve as an intermediate in dye production, taking advantage of its vibrant color properties.

4-Chloro-2-fluoro-3-formylbenzonitrile can be compared with several similar compounds:

Compound NameKey FeaturesUniqueness
2-Chloro-4-fluorobenzonitrileLacks the formyl groupLess reactive due to absence of formyl group
4-Fluoro-3-formylbenzonitrileLacks the chloro groupDifferent reactivity profile
2-Chloro-3-formylbenzonitrileLacks the fluoro groupInfluences chemical properties
4-Chloro-3-formylbenzonitrileSimilar structure but lacks fluorineMay exhibit different biological activities

The uniqueness of 4-Chloro-2-fluoro-3-formylbenzonitrile lies in its combination of chloro, fluoro, and formyl groups, which offers distinct reactivity patterns not found in other similar compounds. This makes it particularly valuable in synthetic organic chemistry and various industrial applications.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

182.9887196 g/mol

Monoisotopic Mass

182.9887196 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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